![molecular formula C12H10N2O2 B11713028 N'-[(E)-phenylmethylidene]furan-2-carbohydrazide](/img/structure/B11713028.png)
N'-[(E)-phenylmethylidene]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-phenylmethylidene]furan-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a furan ring, a phenyl group, and a hydrazone linkage, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-phenylmethylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-phenylmethylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-phenylmethylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines derived from the reduction of the hydrazone linkage.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N’-[(E)-phenylmethylidene]furan-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-phenylmethylidene]furan-2-carbohydrazide involves its interaction with biological targets through the hydrazone linkage. This compound can form hydrogen bonds and coordinate with metal ions, affecting various molecular pathways. For instance, it can inhibit enzymes or disrupt cellular processes by binding to specific proteins .
Comparison with Similar Compounds
Similar Compounds
- N’-[(2-furfurylidene)pyridine-3-carbohydrazide]
- N’-[(1-(2-thienyl)ethylidene)pyridine-3-carbohydrazide]
Uniqueness
N’-[(E)-phenylmethylidene]furan-2-carbohydrazide is unique due to its specific combination of a furan ring and a phenyl group, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit fluorescence makes it particularly valuable in both research and industrial applications .
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C12H10N2O2/c15-12(11-7-4-8-16-11)14-13-9-10-5-2-1-3-6-10/h1-9H,(H,14,15)/b13-9+ |
InChI Key |
MXRGCOYEBPKDII-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CO2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2 |
solubility |
30.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(4-methyl-1-oxopentane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11712951.png)
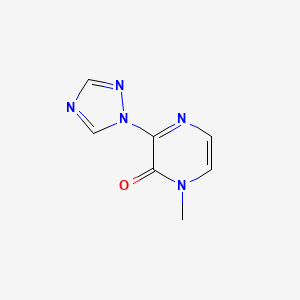
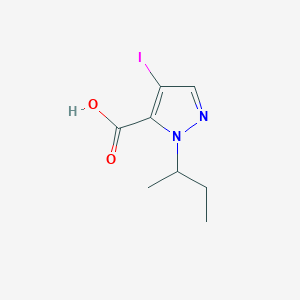
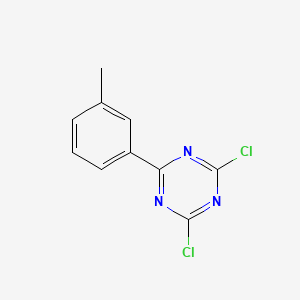
![3-nitro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11712970.png)

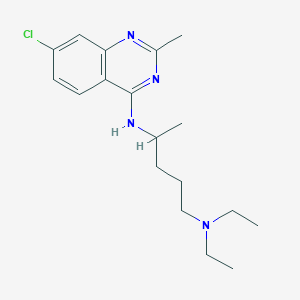
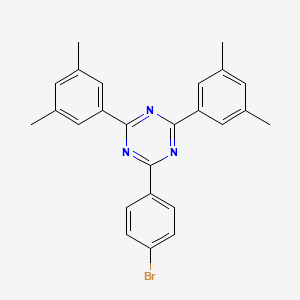

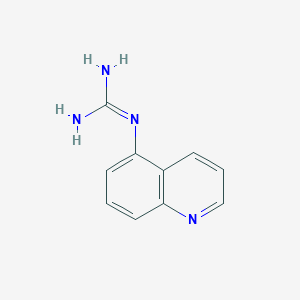
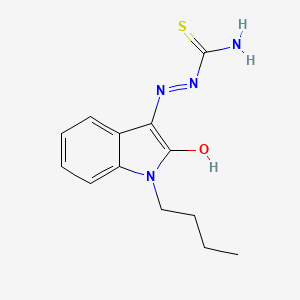
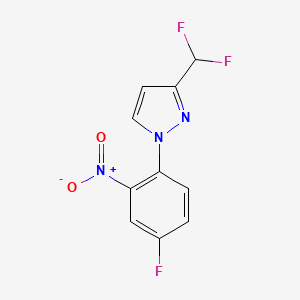
![2-[(2-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B11713011.png)

